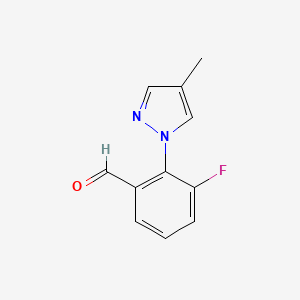

3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

This compound belongs to a class of heterocyclic aromatic aldehydes with applications in pharmaceutical and agrochemical research due to its reactive aldehyde group and electron-withdrawing fluorine substituent, which enhance its utility in synthesizing bioactive molecules . Its structural uniqueness lies in the combination of fluorine (a halogen known to modulate lipophilicity and metabolic stability) and the pyrazole ring (a nitrogen-containing heterocycle with versatile coordination chemistry and pharmacological relevance) .

Properties

Molecular Formula |

C11H9FN2O |

|---|---|

Molecular Weight |

204.20 g/mol |

IUPAC Name |

3-fluoro-2-(4-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C11H9FN2O/c1-8-5-13-14(6-8)11-9(7-15)3-2-4-10(11)12/h2-7H,1H3 |

InChI Key |

HEEDITAZMUPKLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1)C2=C(C=CC=C2F)C=O |

Origin of Product |

United States |

Preparation Methods

Method Overview:

- Hydrazine reaction with substituted ketones (e.g., 4-methyl-1H-pyrazol-1-yl derivatives) to form hydrazones, which then cyclize to form pyrazoles.

- Use of fluorinated intermediates such as 4-fluoroacetophenone derivatives to introduce the fluorine atom at the desired position.

Reaction Scheme:

Ar-CO-CH3 + NH2-NH2 → Hydrazone intermediate → Cyclization → Pyrazole derivative

- The synthesis of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde was achieved via condensation of hydrazines with appropriate ketones, followed by cyclization, as reported in recent literature.

Vilsmeier-Haack Formylation for Benzaldehyde Derivatives

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto aromatic rings, especially on heteroaromatic compounds.

Procedure:

- Reagents: POCl₃ and DMF generate the Vilsmeier reagent.

- Application: The aromatic pyrazole derivatives are treated with this reagent to selectively form aldehyde groups at the desired position.

Reaction Conditions:

- Reflux at 70–80°C.

- Reaction times typically range from 4 to 6 hours.

- Work-up involves quenching with water and neutralization.

Data Table:

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Formylation | POCl₃ / DMF | 70–80°C | 4–6h | ~70% | Selective at aromatic ring |

This method was employed to synthesize various benzaldehyde derivatives, including the target compound, with high regioselectivity.

Substituted Pyrazole Formation via Cyclization of Hydrazones

Hydrazones derived from substituted ketones can cyclize under acidic conditions to form pyrazoles.

Procedure:

- Hydrazone intermediates are heated with acids such as acetic acid or phosphoric acid.

- Cyclization occurs, forming the pyrazole ring with the desired substituents.

Reaction Data:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclization | Acid (e.g., acetic acid) | Reflux | 60–80% | Regioselectivity depends on substituents |

In the context of the target compound, this step introduces the 4-methyl group on the pyrazole ring, as demonstrated in recent syntheses of pyrazole derivatives.

Final Oxidation and Purification

The aldehyde functionality is typically introduced via oxidation of the corresponding alcohol or via direct formylation of the pyrazole ring.

Oxidation Methods:

- Use of mild oxidants such as PCC or DMSO-based oxidations.

- Purification involves recrystallization or chromatography to isolate pure 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde.

Summary Table of Preparation Methods

| Method | Key Reagents | Main Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine-Ketone Cyclization | Hydrazine derivatives, ketones | Hydrazone formation → Cyclization | High regioselectivity | Requires careful control of conditions |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Aromatic ring formylation | Regioselective aldehyde introduction | Possible overreaction if not controlled |

| Nucleophilic Aromatic Substitution | Fluorinated precursors | Fluorine incorporation | High selectivity | Limited to activated aromatic rings |

| Oxidation of Alcohols | PCC, DMSO | Conversion to aldehyde | Mild conditions | Requires alcohol intermediates |

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

Oxidation: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Reduction: 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of pyrazole-containing heterocycles, which are valuable in medicinal chemistry .

Biology and Medicine: It can be used in the design and synthesis of new drugs with potential therapeutic effects .

Industry: In the industry, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the fluorine atom and the pyrazole ring can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The fluorine atom at the 3-position in the target compound and its morpholino analog enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., in Schiff base formation) compared to unsubstituted benzaldehyde .

- Pyrazole vs.

- Chromatographic Behavior : Benzaldehyde and methylbenzoate exhibit similar retention factors (k' ≈ 1.0–1.1) on ODS columns due to hydrophobic interactions, whereas the target compound’s polar pyrazole substituent may reduce retention time in reversed-phase HPLC .

Commercial and Research Status

- Availability : 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is listed as discontinued by suppliers (CymitQuimica, 2025), limiting its accessibility compared to benzaldehyde or methylbenzoate .

- Research Focus: Current studies prioritize pyrazole derivatives for kinase inhibition and antimicrobial activity, whereas morpholino analogs are explored for their surfactant-like properties in drug delivery .

Biological Activity

3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its interactions with various biological targets, synthesis methods, and related case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is C11H9FN2O, with a molecular weight of 204.20 g/mol. The compound features a benzaldehyde moiety substituted with a fluorine atom at the 3-position and a 4-methyl-1H-pyrazol-1-yl group at the 2-position. The presence of the fluorine atom and the pyrazole ring enhances its reactivity and potential binding affinity to biological targets .

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers . The mechanism of action often involves modulation of signaling pathways related to cell proliferation and apoptosis.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Lung Cancer | 5.0 | |

| Compound B | Breast Cancer | 4.5 | |

| Compound C | Colorectal Cancer | 6.0 |

Anti-inflammatory Properties

The pyrazole scaffold is also known for its anti-inflammatory effects. Compounds with similar structures have demonstrated inhibitory activities against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, certain pyrazole derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

The biological activity of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is largely attributed to its ability to engage in π–π stacking interactions and hydrogen bonding with target proteins or enzymes. The electronegativity of the fluorine atom enhances binding affinity, potentially leading to more effective inhibition of enzymatic activity or receptor interactions .

Synthesis Methods

The synthesis of 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Fluorination : Selective fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI).

- Aldehyde Formation : The final step involves converting the intermediate into the aldehyde form through oxidation reactions.

These methods can be optimized for higher yields and reduced costs in pharmaceutical applications .

Case Studies

Recent studies have explored the pharmacological potential of compounds similar to 3-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde:

- Study on Anticancer Activity : A series of pyrazole derivatives were tested against various cancer cell lines, revealing promising results in inhibiting tumor growth through modulation of specific signaling pathways .

- Anti-inflammatory Research : Another study focused on evaluating the anti-inflammatory properties of pyrazole derivatives, demonstrating significant inhibition of COX enzymes, which are pivotal in mediating inflammatory responses .

Q & A

Q. Example SAR Table :

| Substituent Position | Modification | Antifungal IC₅₀ (µM) | Notes |

|---|---|---|---|

| 3-F, 4-methyl pyrazole | Parent compound | 2.5 | Baseline activity |

| 3-Cl, 4-methyl pyrazole | 15.7 | Reduced potency | |

| 3-F, 4-ethyl pyrazole | 1.8 | Improved lipophilicity |

Advanced Question: How can contradictory data in biological activity studies be resolved?

Methodological Answer:

Contradictions (e.g., variable antifungal IC₅₀ values across studies) are addressed via:

- Standardized Assays : Repeating assays under controlled conditions (pH, temperature, solvent/DMSO concentration) .

- Enzyme Kinetics : Measuring inhibition constants (Kᵢ) using purified CYP51 to isolate compound-enzyme interactions .

- Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in microsomal preparations to rule out false negatives .

Advanced Question: What challenges arise in crystallographic analysis, and how are they mitigated?

Methodological Answer:

Common challenges include:

- Crystal Twinning : Resolved using SHELXL’s TWIN command to refine data from twinned crystals .

- Disorder in Pyrazole Rings : Partial occupancy models or restraints (DFIX in SHELXL) improve electron density maps .

- Low Resolution : High-intensity synchrotron radiation (e.g., at 0.9 Å wavelength) enhances data quality for small-molecule crystals .

Advanced Question: How can synthetic routes be optimized for scalability while maintaining purity?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) reduce byproducts .

- Flow Chemistry : Continuous flow systems improve reaction control and yield (e.g., 85% yield in <2 hours) .

- Purification : Automated flash chromatography (gradient elution) isolates the aldehyde product from intermediates .

Advanced Question: What computational methods predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : AutoDock or Glide predicts binding modes to CYP51 or kinase targets, guided by crystallographic data .

- QSAR Modeling : Machine learning (Random Forest) correlates substituent properties (logP, polar surface area) with activity .

- Free Energy Calculations : MM-GBSA estimates binding energies to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.